

An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Pyruvate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 2-oxopropanoate*

Cat. No.: *B051328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pyruvate, also known as **isopropyl 2-oxopropanoate**, is an organic compound with the chemical formula $C_6H_{10}O_3$. As an ester of pyruvic acid, it holds potential for investigation in various scientific domains, particularly in drug development and metabolic research, given the central role of pyruvate in cellular metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of isopropyl pyruvate, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of isopropyl pyruvate are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for isopropyl pyruvate and its related compounds for comparative purposes.

Table 1: General and Physical Properties of Isopropyl Pyruvate

Property	Value	Source
CAS Number	923-11-5	PubChem
Molecular Formula	C ₆ H ₁₀ O ₃	PubChem
Molecular Weight	130.14 g/mol	PubChem
Appearance	Colorless to light yellow liquid	Inferred from related compounds
Storage Temperature	2-8°C	ChemicalBook

Table 2: Thermodynamic and Solubility Properties of Isopropyl Pyruvate

Property	Value	Source/Method
Boiling Point	Not Experimentally Determined	-
Density	Not Experimentally Determined	-
Water Solubility	Predicted to be slightly soluble	Inferred from propyl pyruvate
Solubility in Organic Solvents	Expected to be soluble in alcohols, ethers, and other common organic solvents	Inferred from propyl pyruvate
LogP (Octanol-Water Partition Coefficient)	0.527	ChemScene (Predicted)

Note: Experimental data for the boiling point, density, and solubility of isopropyl pyruvate are not readily available in the cited literature. The information for propyl pyruvate suggests it is practically insoluble in water but soluble in ethanol.[\[1\]](#)

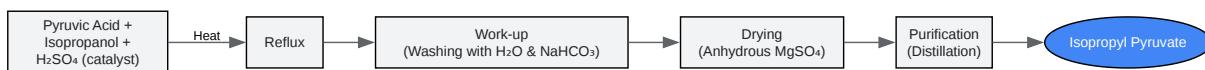
Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections describe standard methodologies for the determination of key physicochemical properties and a common synthesis route for esters like isopropyl pyruvate.

Synthesis of Isopropyl Pyruvate via Fischer Esterification

A general and widely used method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:


- Pyruvic acid
- Isopropanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for washing)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Distillation apparatus
- Separatory funnel
- Heating mantle or water bath

Procedure:

- In a round-bottom flask, combine pyruvic acid and an excess of isopropanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Set up the apparatus for reflux and heat the mixture for a specified time to allow the esterification to proceed towards completion.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the mixture sequentially with water and a dilute solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted carboxylic acid.

- Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude isopropyl pyruvate by distillation to obtain the final product.

Experimental Workflow for Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of isopropyl pyruvate.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant that can be determined using various methods, including distillation and the Thiele tube method.

Materials:

- Sample of isopropyl pyruvate
- Distillation apparatus or Thiele tube
- Thermometer
- Heating source (heating mantle or oil bath)

Procedure (Distillation Method):

- Place a small volume of the isopropyl pyruvate sample in a distillation flask.
- Set up the distillation apparatus with a condenser and a collection flask.

- Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Heat the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

- Sample of isopropyl pyruvate
- Pycnometer or a graduated cylinder and an analytical balance
- Water bath for temperature control

Procedure:

- Measure the mass of a clean, dry pycnometer (or graduated cylinder).
- Fill the pycnometer with the isopropyl pyruvate sample up to a calibrated mark, ensuring there are no air bubbles.
- Measure the mass of the filled pycnometer.
- The mass of the liquid is the difference between the filled and empty pycnometer masses.
- The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Solubility

The solubility of a substance in a particular solvent is determined by finding the maximum amount of the substance that can dissolve in a given amount of the solvent at a specific temperature.

Materials:

- Sample of isopropyl pyruvate
- Various solvents (e.g., water, ethanol, DMSO, acetone)
- Test tubes or vials
- Vortex mixer or shaker
- Water bath for temperature control

Procedure (Qualitative):

- Add a small, measured amount of isopropyl pyruvate to a test tube.
- Add a small volume of the solvent to be tested.
- Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
- Observe if the solute completely dissolves.
- If it dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved).
- Classify the solubility based on the amount of solute dissolved (e.g., soluble, slightly soluble, insoluble).

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for isopropyl pyruvate are not widely published, predicted ¹H and ¹³C NMR spectra can provide valuable information about its molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the pyruvate moiety, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl pyruvate is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1700-1750 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of isopropyl pyruvate would show a molecular ion peak corresponding to its molecular weight (130.14 g/mol) and fragmentation patterns characteristic of an ester.


Biological Significance and Potential Applications

Pyruvate is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle. [7] Its derivatives, such as ethyl pyruvate, have been investigated for their antioxidant and anti-inflammatory properties.[8][9][10][11] While direct studies on the biological activities of isopropyl pyruvate are limited, its structural similarity to these compounds suggests it may possess similar properties and could be a subject of interest for drug development.

Pyruvate Kinase Signaling Pathway

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces pyruvate and ATP.[12][13][14] This enzyme is a critical regulator of metabolic flux and is implicated in various diseases, including cancer. The activity of pyruvate kinase is allosterically regulated by several molecules, including fructose-1,6-bisphosphate (FBP), which acts as an activator.

[Pyruvate Kinase Signaling Pathway](#)

[Click to download full resolution via product page](#)

Caption: The final step of glycolysis catalyzed by pyruvate kinase.

Given that exogenous pyruvate and its ethyl ester have shown protective effects in various models of cellular stress, it is plausible that isopropyl pyruvate could serve as a prodrug to deliver pyruvate to cells, potentially offering therapeutic benefits in conditions associated with

oxidative stress and inflammation. Further research is warranted to explore the specific biological effects of isopropyl pyruvate and its potential as a modulator of metabolic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propyl pyruvate | C₆H₁₀O₃ | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 13. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Pyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051328#physicochemical-properties-of-isopropyl-pyruvate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com